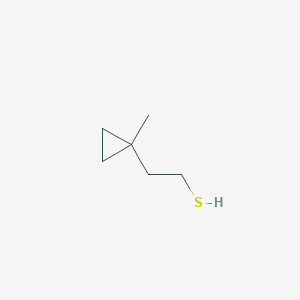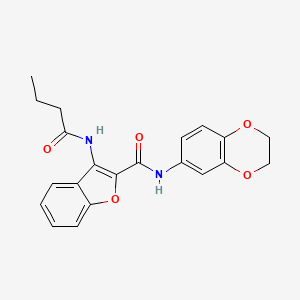![molecular formula C17H18F3N3O2S B2459012 5-{[4-(叔丁基)苄基]磺酰基}-1-甲基-3-(三氟甲基)-1H-吡唑-4-腈 CAS No. 318469-15-7](/img/structure/B2459012.png)
5-{[4-(叔丁基)苄基]磺酰基}-1-甲基-3-(三氟甲基)-1H-吡唑-4-腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{[4-(tert-butyl)benzyl]sulfonyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a synthetic organic compound known for its unique structural properties. This compound comprises a pyrazole core substituted with various functional groups, making it a versatile molecule in chemical and pharmaceutical research. Its distinctive structure allows for interactions with multiple biological targets, making it a valuable subject of study in medicinal chemistry.
科学研究应用
Chemistry: In the field of chemistry, 5-{[4-(tert-butyl)benzyl]sulfonyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is utilized as a building block for the synthesis of complex molecules
Biology: In biological research, this compound serves as a tool to study enzyme interactions, protein binding, and signal transduction pathways. Its structural features make it a valuable probe for investigating biochemical processes at the molecular level.
Medicine: 5-{[4-(tert-butyl)benzyl]sulfonyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile exhibits potential therapeutic applications. It has been investigated for its role in modulating specific biological targets, making it a candidate for drug development in areas such as anti-inflammatory, anticancer, and antimicrobial therapies.
Industry: In industrial applications, this compound is used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its robust chemical properties make it suitable for large-scale production and application in various industrial processes.
作用机制
Mode of Action
The mode of action of this compound is not fully understood. It may involve interactions with its potential targets, leading to changes in their function. This could result in altered cellular processes, although the specifics of these interactions and changes are currently unknown .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. Without knowledge of the specific targets, it’s challenging to predict the exact pathways involved. Given the compound’s structure, it might be involved in pathways related to aromatic compounds .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its targets in the body .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit the compound’s interactions with its targets .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 5-{[4-(tert-butyl)benzyl]sulfonyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile typically involves a multi-step synthetic route:
Starting Materials: : The synthesis begins with commercially available starting materials, such as substituted benzyl bromides, pyrazole derivatives, and sulfonyl chlorides.
Formation of Pyrazole Ring: : The pyrazole core is constructed through cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Functional Group Substitutions: : The sulfonyl, tert-butyl, and trifluoromethyl groups are introduced through nucleophilic substitution reactions.
Final Assembly: : The final product is obtained by coupling the intermediate compounds, typically using palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck coupling).
Industrial Production Methods: For industrial-scale production, optimized reaction conditions are employed to ensure high yield and purity. This includes using advanced catalytic systems, continuous flow reactors, and efficient purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions: 5-{[4-(tert-butyl)benzyl]sulfonyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: : This compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: : Reduction reactions can be performed to convert nitriles to amines or other functional groups.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or the pyrazole core.
Oxidation: : Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: : Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with catalysts like palladium on carbon (Pd/C).
Substitution: : Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, thiols) in the presence of catalysts or under thermal conditions.
Oxidation: : Hydroxylated or carbonyl-containing derivatives.
Reduction: : Amine derivatives from the reduction of nitrile groups.
Substitution: : A wide range of substituted pyrazole derivatives depending on the reagents used.
相似化合物的比较
Similar Compounds:
5-(tert-Butyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile: : Lacks the sulfonyl and benzyl groups, resulting in different chemical and biological properties.
5-{[4-(tert-Butyl)benzyl]thio}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile: : Contains a thioether group instead of a sulfonyl group, affecting its reactivity and binding properties.
5-{[4-(tert-Butyl)benzyl]amino}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile: : Features an amino group instead of a sulfonyl group, leading to different interactions with biological targets.
Uniqueness: 5-{[4-(tert-butyl)benzyl]sulfonyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile stands out due to its unique combination of functional groups, providing a balance of hydrophobic, hydrophilic, and electron-withdrawing properties. This combination enhances its versatility in chemical reactions and its potential in diverse scientific applications.
属性
IUPAC Name |
5-[(4-tert-butylphenyl)methylsulfonyl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2S/c1-16(2,3)12-7-5-11(6-8-12)10-26(24,25)15-13(9-21)14(17(18,19)20)22-23(15)4/h5-8H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPTWVOOMIYZMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CS(=O)(=O)C2=C(C(=NN2C)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(2E)-2-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-1-(DIPHENYLPHOSPHOROSO)ETHYL]BENZAMIDE](/img/structure/B2458929.png)

![2-[(1-imino-2,3-dihydro-1H-isoindol-2-yl)methyl]benzonitrile hydrochloride](/img/structure/B2458931.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B2458937.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one](/img/structure/B2458941.png)
![1-{2-[6-(Dimethylamino)pyridazin-3-yl]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2458942.png)

![2-(Piperidine-1-carbonyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine](/img/structure/B2458946.png)
![5'-Chloro-2'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B2458947.png)
![Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate](/img/structure/B2458948.png)

![2-[(5-Acetyl-4-methyl-2-pyrimidinyl)sulfanyl]acetic acid](/img/structure/B2458951.png)
